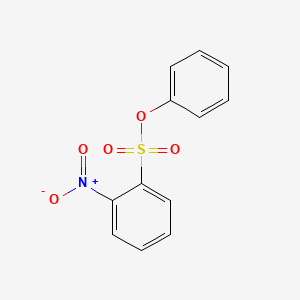

Phenyl o-nitrobenzenesulphonate

Description

Contextualization within Organic Synthesis and Advanced Materials Science

In the realm of organic synthesis, Phenyl o-nitrobenzenesulphonate serves as a valuable intermediate. Its chemical architecture allows it to be a precursor in the creation of more complex, biologically active molecules. ontosight.ai The presence of the sulfonate ester and nitro groups confers specific reactivity, particularly towards nucleophilic substitution reactions, enabling its use in constructing diverse molecular frameworks. ontosight.ai For example, it can be employed in the synthesis of sulfonamides, a class of compounds known for their antibacterial properties. ontosight.ai

The broader class of aryl arenesulfonate esters, to which this compound belongs, is also being explored in advanced materials science. Research has been conducted into their potential application as lubricant base stocks for intermediate temperature applications (225-300 °C), such as in advanced commercial aircraft engines. acs.org Studies have shown that these compounds can exhibit significant oxidative stability, a crucial property for materials operating in demanding environments. acs.org The investigation into how structural modifications, such as the introduction of fluorine-containing substituents, can enhance these properties represents a key direction in this field. acs.org

Significance of Aryl Sulfonate Esters as Versatile Synthetic Intermediates

Aryl sulfonate esters are a cornerstone of modern organic synthesis due to their versatility. eurjchem.com Their primary role is often as an excellent leaving group in a wide variety of nucleophilic substitution and elimination reactions. eurjchem.com The sulfonate group's ability to stabilize a negative charge makes it readily displaced by nucleophiles. This reactivity is fundamental to constructing new carbon-carbon and carbon-heteroatom bonds.

Beyond their function as leaving groups, the inherent stability of the sulfonate ester moiety allows it to be used as a protecting group for alcohols and phenols. eurjchem.com Furthermore, the regioselective cleavage of either the carbon-oxygen or sulfur-oxygen bond in aryl sulfonate esters provides a powerful tool for synthetic chemists, enabling the targeted synthesis of different products from a common intermediate. eurjchem.com The development of novel synthetic methods for this class of compounds, such as visible-light-induced multicomponent reactions, highlights their continued importance and the ongoing effort to create them under milder and more efficient conditions. rsc.orgrsc.org These modern techniques avoid the use of hazardous reagents like sulfonyl chlorides, which have traditionally been used in their synthesis. rsc.org

Overview of Research Trajectories for o-Nitrobenzenesulfonate Esters

Research into o-nitrobenzenesulfonate esters specifically is driven by the unique reactivity imparted by the ortho-nitro group. This electron-withdrawing group significantly enhances the electrophilicity of the sulfonyl sulfur and makes the arylsulfonate a better leaving group compared to conventional sulfonates like tosylates. researchgate.net Consequently, esters of strong sulfonic acids, such as 2-nitrobenzenesulfonic acid, can undergo nucleophilic substitution reactions under much milder conditions. researchgate.net

A prominent research trajectory for these esters is their application as precursors in radiochemistry, particularly for the synthesis of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET). researchgate.net Efficient ¹⁸F-fluorination requires highly reactive precursors to achieve good radiochemical yields in a short timeframe. The high reactivity of o-nitrobenzenesulfonate esters makes them attractive candidates for this purpose. researchgate.net Current research in this area also explores how modifying the arene ring, for instance by introducing a methyl group at the other ortho-position (e.g., 2-methyl-6-nitrobenzenesulfonyl esters), can modulate the ester's reactivity and stability, suppressing undesirable side reactions like hydrolysis while maintaining high fluorination efficiency. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 41480-05-1 |

| Molecular Formula | C₁₂H₉NO₅S |

| Molecular Weight | 279.27 g/mol |

| Boiling Point | 457.4 °C at 760 mmHg |

| Flash Point | 230.4 °C |

| Density | 1.432 g/cm³ |

| Complexity | 405 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 3 |

Data sourced from LookChem lookchem.com

Properties

IUPAC Name |

phenyl 2-nitrobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5S/c14-13(15)11-8-4-5-9-12(11)19(16,17)18-10-6-2-1-3-7-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWIDEIFQKJVBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20194374 | |

| Record name | Phenyl o-nitrobenzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41480-05-1 | |

| Record name | Phenyl 2-nitrobenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41480-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl o-nitrobenzenesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041480051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC146137 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl o-nitrobenzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl o-nitrobenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Elucidation of Reactivity and Chemical Transformations of O Nitrobenzenesulfonate Esters

Leaving Group Characteristics of the o-Nitrobenzenesulfonate Anion

The efficacy of a leaving group is fundamentally tied to its ability to stabilize the negative charge it acquires upon departing from the substrate. masterorganicchemistry.comlibretexts.org A good leaving group is typically a weak base, meaning it is the conjugate base of a strong acid. masterorganicchemistry.comyoutube.com The o-nitrobenzenesulfonate anion is an excellent leaving group due to the inherent stability of the resulting anion.

Electronic and Steric Factors Influencing Leaving Group Efficacy

The superior leaving group ability of the o-nitrobenzenesulfonate anion is primarily attributed to electronic factors. The presence of the nitro group in the ortho position to the sulfonate group exerts a powerful electron-withdrawing effect. This effect is twofold: it operates through both the inductive effect and the resonance effect (mesomeric effect).

Inductive Effect: The highly electronegative nitro group pulls electron density away from the sulfonate group and the benzene (B151609) ring through the sigma bond framework. This delocalization of electron density helps to stabilize the negative charge on the oxygen atoms of the sulfonate group.

Resonance Effect: The nitro group can participate in resonance, further delocalizing the negative charge of the anion across the entire molecule. This extensive delocalization significantly stabilizes the leaving group. libretexts.orglibretexts.org

Steric factors can also play a role in the reactivity of sulfonate esters. nih.govrsc.org In the case of o-nitrobenzenesulfonate, the ortho-nitro group can create steric hindrance around the sulfur atom. This steric crowding can potentially hinder the approach of a nucleophile to the sulfur atom, which becomes relevant when considering S-O bond fission mechanisms. mdpi.com However, this same steric hindrance can also promote C-O bond fission by making the carbon atom of the ester a more accessible site for nucleophilic attack.

Comparative Analysis with Other Sulfonate Leaving Groups (e.g., Tosylates, Mesylates)

To appreciate the efficacy of the o-nitrobenzenesulfonate group, it is useful to compare it with other commonly used sulfonate leaving groups, such as tosylates (p-toluenesulfonates) and mesylates (methanesulfonates). masterorganicchemistry.com

| Leaving Group | Abbreviation | Structure of Anion | pKa of Conjugate Acid | Relative Reactivity/Leaving Group Ability |

| o-Nitrobenzenesulfonate | o-Nosylate | o-NO₂C₆H₄SO₃⁻ | ~ -3 youtube.com | Very High |

| p-Toluenesulfonate | Tosylate (OTs) | p-CH₃C₆H₄SO₃⁻ | ~ -2.8 | High |

| Methanesulfonate | Mesylate (OMs) | CH₃SO₃⁻ | ~ -1.9 | High |

| Trifluoromethanesulfonate | Triflate (OTf) | CF₃SO₃⁻ | ~ -14 | Extremely High |

Data compiled from multiple sources for comparative purposes. masterorganicchemistry.comyoutube.comoregonstate.edu

As the table illustrates, the o-nitrobenzenesulfonate (nosylate) group is a highly effective leaving group, comparable to and in some contexts even exceeding the reactivity of tosylates and mesylates. masterorganicchemistry.comoregonstate.edu The electron-withdrawing nitro group in the nosylate (B8438820) makes its conjugate acid a stronger acid than those of tosylate and mesylate, resulting in a more stable and weaker conjugate base. masterorganicchemistry.comyoutube.com This increased stability translates to a better leaving group. Triflate remains one of the most powerful leaving groups due to the strong inductive effect of the three fluorine atoms. masterorganicchemistry.com

The relative rates of solvolysis of 1-phenylethyl esters in 80% ethanol (B145695)/water at 76°C further highlight these differences in leaving group ability:

| Ester | Rate (s⁻¹) |

| p-Toluenesulfonate (OTs) | 3.7 x 10⁴ |

| p-Nitrobenzenesulfonate (ONs) | 4.4 x 10⁵ |

| Trifluoromethanesulfonate (OTf) | 1.4 x 10⁸ |

Source: Noyce, D. S.; Virgilio, J. A. J. Org. Chem., 1972, 37, 2643. oregonstate.edu

This data clearly demonstrates that the p-nitrobenzenesulfonate is a significantly better leaving group than the tosylate, underscoring the activating effect of the nitro group.

Nucleophilic Substitution Reaction Pathways and Regioselectivity

Nucleophilic substitution reactions of o-nitrobenzenesulfonate esters can proceed through two primary mechanistic pathways, defined by which bond is broken: S-O bond fission or C-O bond fission. mdpi.com The regioselectivity of the nucleophilic attack is influenced by the nature of the nucleophile, the substrate, and the reaction conditions.

S-O Bond Fission Mechanisms

In S-O bond fission, the nucleophile attacks the electrophilic sulfur atom of the sulfonate group. This type of cleavage is a known, though often minor, pathway in the reactions of sulfonate esters. mdpi.com

Kinetic studies are crucial for elucidating the mechanisms of S-O bond cleavage. The rate of this reaction is dependent on the concentration of both the sulfonate ester and the nucleophile, suggesting a bimolecular process. The reaction is generally disfavored compared to C-O bond fission due to the steric hindrance around the sulfonyl group and the lower electrophilicity of the sulfur atom compared to the alpha-carbon. However, the use of soft nucleophiles, which have a higher affinity for the softer sulfur atom, can increase the likelihood of S-O cleavage. Recent research has also explored light-induced S-O bond cleavage of aryl sulfonate esters, providing a novel pathway to sulfonyl radical intermediates. rsc.org

C-O Bond Fission Mechanisms

C-O bond fission is the more common pathway for nucleophilic substitution reactions of sulfonate esters. In this mechanism, the sulfonate group acts as the leaving group, and the nucleophile attacks the carbon atom bonded to the oxygen of the sulfonate ester. This process can occur via either an Sₙ1 or Sₙ2 mechanism. youtube.comlibretexts.org

Sₙ2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the carbon atom from the backside, leading to an inversion of stereochemistry. youtube.com This pathway is favored for primary and less sterically hindered secondary substrates and with strong nucleophiles.

Sₙ1 Mechanism: This is a two-step process that involves the formation of a carbocation intermediate after the leaving group departs. youtube.com This pathway is favored for tertiary and some secondary substrates that can form stable carbocations, and often occurs under solvolysis conditions with weak nucleophiles.

The presence of the electron-withdrawing nitro group in phenyl o-nitrobenzenesulphonate makes the sulfonate anion an excellent leaving group, thereby facilitating both Sₙ1 and Sₙ2 reactions at the carbon center. The choice between the two pathways is primarily dictated by the structure of the alkyl or aryl group of the ester.

In some cases, particularly with nitro-substituted aryl sulfonates, nucleophilic aromatic substitution (SₙAr) can occur, where the nucleophile attacks the aromatic ring itself, leading to C-S bond rupture. cdnsciencepub.comwikipedia.orgd-nb.info This is especially prevalent when strong electron-withdrawing groups, like the nitro group, are present on the aromatic ring of the sulfonate.

Kinetic Studies on C-O Cleavage Pathways

Kinetic studies are fundamental to understanding the mechanisms of C-O bond cleavage in this compound. These investigations typically measure reaction rates under controlled conditions to elucidate the factors influencing the reaction pathway. For reactions such as alkaline hydrolysis, experiments are often conducted under pseudo-monomolecular conditions, where the concentration of one reactant (e.g., the hydroxide (B78521) ion) is kept in large excess, allowing the reaction rate to be determined by the concentration of the ester alone. researchgate.net The progress of the reaction can be monitored spectrophotometrically by observing the appearance of the phenoxide product over time. researchgate.net

The data obtained from these kinetic experiments, specifically the second-order rate constants (k), can be analyzed to understand the electronic and steric effects of substituents. For instance, the rate constants for the hydrolysis of a series of substituted phenyl esters can be correlated with Hammett substituent constants (σ) to quantify the influence of electron-withdrawing and electron-donating groups on the reaction rate. researchgate.net In the case of ortho-substituted esters, more complex models like the Charton equation are employed, which separately account for inductive (σI), resonance (σ°R), and steric (Es) effects. researchgate.net Studies on related ester systems have shown that the inductive and steric factors of an ortho substituent are primary determinants of the hydrolysis rate, while the resonance effect is often negligible. researchgate.net

Table 1: Illustrative Kinetic Data for Alkaline Hydrolysis of Substituted Aryl o-Nitrobenzenesulfonates This table presents hypothetical data to illustrate typical findings from kinetic studies.

| Substituent (X) in X-C₆H₄-OSO₂-C₆H₄-o-NO₂ | Relative Rate Constant (k_rel) | Dominant Electronic Effect |

| 4-NO₂ | 35.5 | Strong Electron-Withdrawing |

| 4-Cl | 3.8 | Moderate Electron-Withdrawing |

| H | 1.0 | Reference |

| 4-CH₃ | 0.5 | Weak Electron-Donating |

| 4-OCH₃ | 0.2 | Strong Electron-Donating |

Competitive Cleavage Pathways in Aminolysis and Related Reactions

The reaction of this compound with amines (aminolysis) introduces competitive reaction pathways, primarily involving the cleavage of different bonds within the ester molecule. The nucleophilic amine can attack two principal electrophilic sites:

Attack at the Sulfonyl Sulfur: This leads to the cleavage of the sulfur-oxygen (S-O) bond, resulting in the formation of a sulfonamide and the displacement of the phenoxide ion as the leaving group.

Attack at the Aromatic Carbon (ipso-carbon): This constitutes a nucleophilic aromatic substitution (SNAr) reaction, leading to cleavage of the carbon-oxygen (C-O) bond. This pathway is viable due to the activation of the aromatic ring by the ortho-nitro group. wikipedia.org

The preferred pathway is highly dependent on the nature of the amine and the reaction conditions. Factors such as the amine's nucleophilicity, basicity, and steric bulk play a crucial role in determining the reaction's outcome. Generally, strong, unhindered nucleophiles may favor one pathway, while bulky bases might favor another. youtube.com The competition between these pathways is a key area of mechanistic investigation for these substrates. science.gov

Table 2: Competing Pathways in the Aminolysis of this compound

| Attack Site | Bond Cleaved | Reaction Type | Products |

| Sulfonyl Sulfur (SO₂) | S-O | Nucleophilic Substitution at Sulfur | R₂N-SO₂-C₆H₄-o-NO₂ + PhO⁻ |

| Aromatic Carbon (C1 of Phenyl Ring) | C-O | Nucleophilic Aromatic Substitution (SNAr) | Ph-NR₂ + ⁻OSO₂-C₆H₄-o-NO₂ |

Investigation of Sulfur-Carbon (C-S) Bond Rupture in Nitrobenzenesulfonates

While C-O and S-O bond cleavages are common pathways for sulfonate esters, under specific conditions, the rupture of the stronger sulfur-carbon (C-S) bond in the nitrobenzenesulfonate moiety can be observed. This less common cleavage mechanism requires distinct reaction conditions and often involves highly reactive intermediates.

Radical Anion Intermediacy via Single Electron Transfer

One proposed mechanism for C-S bond fission involves a single electron transfer (SET) to the nitroaromatic ring, forming a radical anion. The nitro group is highly effective at stabilizing the negative charge, making the formation of such an intermediate plausible with a sufficiently strong electron donor. Following its formation, this radical anion can undergo fragmentation. Mechanistic studies on related nitroaromatic compounds, such as nitrobenzene, have shown that anionic intermediates can lead to bond cleavage. nih.govrsc.org In the case of this compound, the radical anion could fragment through the cleavage of the C-S bond, yielding a phenyl radical and an o-nitrobenzenesulfinate anion. This radical-based pathway represents a significant departure from the more common polar, two-electron mechanisms. nih.gov

Nucleophilic Aromatic Substitution as a Mechanism for C-S Bond Fission

An alternative pathway for C-S bond fission is through a nucleophilic aromatic substitution (SNAr) reaction where the entire sulfonate group acts as the leaving group. In this scenario, a potent nucleophile attacks the carbon atom of the aromatic ring to which the sulfur atom is attached (the ipso-carbon). The reaction proceeds via the classic addition-elimination mechanism characteristic of SNAr reactions. nih.gov

The key steps are:

Nucleophilic Addition: The nucleophile adds to the electron-deficient aromatic ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of the ortho-nitro group is crucial, as it delocalizes the negative charge, thereby stabilizing this intermediate. libretexts.orgmasterorganicchemistry.com

Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group. In this specific mechanism, the leaving group is the phenylsulfonate anion (Ph-SO₃⁻), which requires the cleavage of the C-S bond.

This SNAr pathway leading to C-S fission is highly dependent on the presence of strong electron-withdrawing groups (like the nitro group) on the ring being attacked. wikipedia.org

Influence of Reaction Conditions and Catalysis on o-Nitrobenzenesulfonate Reactivity

The reactivity of o-nitrobenzenesulfonates and the preferred mechanistic pathway are profoundly influenced by the specific reaction conditions, including the properties of the nucleophile and the solvent.

Effect of Nucleophile Basicity and Amine Nature on Reaction Mechanisms

The characteristics of the nucleophile, particularly in aminolysis reactions, are critical in directing the reaction towards C-O, S-O, or C-S cleavage. The interplay between nucleophilicity and basicity is complex. masterorganicchemistry.com

Nucleophilicity vs. Basicity: While often correlated, basicity (affinity for a proton) and nucleophilicity (affinity for an electrophilic carbon or other atom) are distinct properties. A species with a negative charge is generally a stronger nucleophile than its neutral counterpart (e.g., NH₂⁻ is a better nucleophile than NH₃). libretexts.orgstpeters.co.in

Steric Hindrance: The structure of the amine plays a significant role. Sterically hindered or bulky amines (e.g., tert-butylamine) are often poor nucleophiles because their size impedes approach to the electrophilic center. youtube.com Such amines may act preferentially as bases if an abstractable proton is available. An unhindered amine (e.g., methylamine) is more likely to favor nucleophilic attack.

Hard and Soft Acids and Bases (HSAB): The HSAB principle can provide insight. The "hard" sulfonyl sulfur atom is typically attacked by "hard" nucleophiles (like primary amines), potentially favoring S-O cleavage. "Softer" nucleophiles might preferentially attack a "softer" electrophilic center, such as the aromatic carbon in an SNAr reaction.

The choice of amine can therefore shift the balance between competing mechanisms. A small, highly nucleophilic amine might favor substitution at the sulfur atom, while other conditions could promote SNAr pathways leading to C-O or even C-S cleavage. mdpi.com

Role of Alkali-Metal Ions in Nucleophilic Displacement Reactions

The role of alkali-metal ions (M⁺) in nucleophilic displacement reactions of sulfonate esters, such as this compound, is complex, often exhibiting both catalysis and inhibition. Kinetic studies on analogous compounds like p-nitrophenyl diphenyl phosphate (B84403) and phosphinothioates with alkali-metal ethoxides (MOEt) in anhydrous ethanol provide significant insights into these phenomena. nih.govnih.gov

The general findings indicate that the ion-paired alkali-metal ethoxide is often a more potent nucleophile than the free ethoxide ion. researchgate.net This catalytic effect is attributed to the metal ion's ability to stabilize the forming negative charge in the transition state. The cation (e.g., Li⁺, Na⁺, K⁺) can coordinate to the oxygen atoms of the sulfonate group, particularly the one bearing the negative charge in the transition state of the nucleophilic attack. This interaction lowers the activation energy of the reaction. For reactions at a phosphorus center, which serves as a model for the sulfur center in a sulfonate, the catalytic efficiency often follows the order Li⁺ > Na⁺ > K⁺ > Cs⁺. nih.govscite.ai This order is governed by a balance between the electrostatic interaction (favoring smaller ions with higher charge density) and the desolvation energy of the cation. nih.gov

Conversely, adding unreactive alkali-metal salts with a common cation to the reaction can lead to a decrease in the reaction rate due to the common ion effect, which suppresses the dissociation of the more reactive ion pair into the less reactive free ions.

The reactivity pattern can, however, change depending on the specific substrate. For example, in the reaction of 4-nitrophenyl diphenylphosphinothioate (a P=S analogue), the reactivity order was found to be LiOEt < EtO⁻ < NaOEt < KOEt, differing from the P=O system. nih.gov This highlights that the nature of the electrophilic center and the leaving group plays a crucial role in determining the precise catalytic or inhibitory effect of the alkali-metal ions.

| Reactant Species | Relative Reactivity Order (P=O System) nih.gov | Relative Reactivity Order (P=S System) nih.gov |

| LiOEt | Highest | Lowest |

| NaOEt | High | High |

| KOEt | Medium | Higher |

| EtO⁻ (free ion) | Lowest | Medium |

Catalytic Reductions and Cyclizations Involving the Nitro Group

The nitro group in this compound is a versatile functional group that can undergo a variety of catalytic transformations, leading to diverse products through reduction and subsequent cyclization reactions.

Homogeneous catalytic reductive carbonylation is a significant transformation that converts aromatic nitro compounds into valuable chemicals like isocyanates, carbamates, and ureas in a single step. unimi.it This process avoids the use of toxic phosgene, which is used in the traditional two-step industrial synthesis of isocyanates from nitroarenes. ukessays.com

The reaction is typically catalyzed by transition metal complexes, with palladium and ruthenium being extensively studied. unimi.itacs.org The general mechanism, while complex and dependent on the specific catalytic system, involves the initial reduction of the nitro group. The nitroarene coordinates to the metal center, and through a series of oxygen-atom transfer steps, often involving carbon monoxide (CO) as the reductant, it is converted to a nitrene intermediate (Ar-N) complexed to the metal. acs.org This highly reactive nitrene intermediate is then carbonylated by CO to form an isocyanate (Ar-N=C=O). ukessays.com

If the reaction is performed in the presence of a nucleophile, such as an alcohol (ROH) or an amine (RNH₂), the in-situ generated isocyanate is trapped to yield the corresponding carbamate (B1207046) (Ar-NH-COOR) or urea (B33335) (Ar-NH-CO-NHR), respectively. unimi.it This "indirect" synthesis is often preferred as it prevents the self-condensation or polymerization of the highly reactive isocyanate product. unimi.itukessays.com

The selectivity and activity of the catalytic system are highly dependent on the choice of metal, ligands, solvent, and reaction conditions. ukessays.com For instance, palladium systems with phenanthroline ligands have shown high selectivity for carbamate formation in methanolic solutions. ukessays.com

The presence of the sulfonate ester group ortho to the nitro group in this compound provides an opportunity for intramolecular cyclization reactions. These reactions typically require the initial reduction of the electron-withdrawing nitro group to a nucleophilic functionality, such as a hydroxylamino (-NHOH) or an amino (-NH₂) group. uni-rostock.de

Once the amino group is formed via catalytic reduction, it can act as an intramolecular nucleophile. It can attack the electrophilic sulfur atom of the adjacent o-benzenesulfonate ester group. This intramolecular nucleophilic substitution would result in the displacement of the phenoxide leaving group and the formation of a cyclic sulfonamide, specifically a benzisothiazole derivative.

The feasibility and rate of such cyclizations are governed by well-established principles of ring formation. Intramolecular reactions that form stable five- or six-membered rings are generally kinetically and thermodynamically favored over their intermolecular counterparts. masterorganicchemistry.com The cyclization of a reduced this compound would lead to a six-membered ring system, which is a favored process.

The catalytic reduction of aromatic nitro compounds like this compound can yield a range of products, with phenylhydroxylamine being a key intermediate. mdpi.comnih.gov The selective synthesis of N-phenylhydroxylamine is challenging because it is an intermediate in the reduction pathway to the thermodynamically more stable aniline. mdpi.comresearchgate.net

The reduction proceeds through a sequence of two-electron steps:

Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂ (Nitro) → (Nitroso) → (Hydroxylamine) → (Amine)

Achieving high selectivity for the hydroxylamine (B1172632) product requires careful control of the catalyst, reductant, and reaction conditions to prevent over-reduction to the amine. nih.gov

Several catalytic systems have been developed to favor the formation of phenylhydroxylamines:

Platinum on Carbon (Pt/C) with Inhibitors: Classic methods use Pt/C catalysts with the addition of inhibitors, such as dimethyl sulfoxide (B87167) (DMSO), which selectively poison the catalyst surface to halt the reduction at the hydroxylamine stage. mdpi.com

Gold Nanoparticle Catalysts: More recently, gold nanoparticles (AuNPs) have emerged as highly efficient and selective catalysts for this transformation. acs.org The selectivity can be dramatically switched by changing the solvent. For example, using water as a solvent with a sodium borohydride (B1222165) (NaBH₄) reductant can lead to quantitative yields of N-phenylhydroxylamine, while switching to ethanol can favor the formation of azoxybenzene. acs.org

Other Reducing Agents: Besides catalytic hydrogenation with H₂, other reductants like hydrazine (B178648) (N₂H₄) or zinc dust with ammonium (B1175870) chloride (Zn/NH₄Cl) can be used to selectively produce phenylhydroxylamine. mdpi.comdoubtnut.com

The mechanism on the catalyst surface involves the adsorption of the nitro compound, followed by sequential transfer of hydrogen atoms or electron/proton pairs from the reductant, mediated by the catalyst. mdpi.com The selectivity arises from the relative rates of the different reduction steps and the desorption rate of the intermediate hydroxylamine from the catalyst surface before it can be further reduced.

| Catalyst System | Reductant/Solvent | Primary Product | Selectivity |

| Pt/C | H₂ / DMSO | N-Phenylhydroxylamine | High mdpi.com |

| AuNP@PPh₂-PIILP | NaBH₄ / Water | N-Phenylhydroxylamine | >99% acs.org |

| AuNP@PPh₂-PIILP | NaBH₄ / Ethanol | Azoxybenzene | ~99% acs.org |

| Zn Dust | NH₄Cl / Water | N-Phenylhydroxylamine | High doubtnut.com |

Applications of Phenyl O Nitrobenzenesulphonate in Advanced Organic Synthesis

Reagent in Diverse Functional Group Transformations

The unique electronic properties of the o-nitrobenzenesulfonyl group make it an excellent activating moiety for various functional groups, facilitating reactions that might otherwise be sluggish or require harsh conditions.

One of the key applications of the o-nitrobenzenesulfonyl group is in the activation of alcohols. The hydroxyl group (-OH) is inherently a poor leaving group in nucleophilic substitution reactions. However, by converting it into a sulfonate ester, its ability to depart is dramatically enhanced. The o-nitrobenzenesulfonyl moiety is particularly effective in this role.

This activation is prominently utilized in the Mitsunobu reaction, a powerful method for the stereospecific conversion of primary and secondary alcohols into a variety of other functional groups. organic-chemistry.org In this reaction, a reagent derived from o-nitrobenzenesulfonyl chloride, namely o-nitrobenzenesulfonylhydrazide (NBSH), is used in conjunction with triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like DEAD (diethylazodicarboxylate). caltech.eduorganic-chemistry.org The alcohol's oxygen atom attacks the activated phosphonium (B103445) species, converting the hydroxyl into an excellent leaving group. A nucleophile can then displace it, typically with a clean inversion of stereochemistry at a chiral center. organic-chemistry.org

The process involves the in situ formation of a monoalkyl diazene (B1210634) intermediate, which proceeds through the elimination of o-nitrobenzenesulfinic acid. caltech.edu This methodology has been successfully applied to the deoxygenation of unhindered alcohols, showcasing its utility in complex synthetic pathways where mild reaction conditions are paramount. caltech.edu

A related reagent, N-isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (B178648) (IPNBSH), offers greater thermal stability and can be used for the reduction of alcohols under mild conditions, proceeding through a similar Mitsunobu displacement followed by hydrolysis and fragmentation. nih.gov

Table 1: Mitsunobu Reaction using o-Nitrobenzenesulfonyl-derived Reagents

| Starting Material | Reagent System | Product Type | Key Transformation |

| Primary/Secondary Alcohol | NBSH / PPh₃ / DEAD | Ester, Ether, Amine, etc. | R-OH → R-Nu (Inversion) |

| Unhindered Alcohol | NBSH / PPh₃ / DEAD | Alkane | R-OH → R-H (Deoxygenation) |

| Allylic Alcohol | IPNBSH / PPh₃ / DEAD | Alkene | Reductive Transposition |

The o-nitrobenzenesulfonyl group, typically in the form of o-nitrobenzenesulfonyl chloride (NsCl), can function as an effective condensation or dehydrating agent. Condensation reactions are characterized by the joining of two molecules with the concurrent loss of a small molecule, most commonly water. The high reactivity of sulfonyl chlorides with nucleophiles like water or alcohols makes them suitable for this purpose.

For instance, NsCl has been employed as a dehydrating reagent in the synthesis of cyclic carbamates from amino alcohols and carbon dioxide. acs.org In this process, the amino alcohol first reacts with CO₂ to form a carbamate (B1207046) intermediate. The subsequent addition of NsCl facilitates the crucial cyclization step by activating the hydroxyl group, leading to the elimination of water and formation of the oxazolidinone ring. This demonstrates the role of the sulfonyl chloride in promoting condensation under relatively mild conditions, avoiding the high pressures and temperatures often required for such transformations. acs.org

Role in the Construction of Complex Molecular Architectures

Beyond simple functional group conversions, the o-nitrobenzenesulfonyl moiety is integral to strategies for building complex molecules, including nitrogenous compounds and heterocyclic systems.

The o-nitrobenzenesulfonyl (nosyl) group serves as an excellent protecting and activating group for amines, particularly in the synthesis of secondary amines from primary amines. This strategy, adapted for both solution and solid-phase synthesis, provides a reliable alternative to direct alkylation, which is often plagued by over-alkylation. mdpi.org

The synthesis proceeds via two main steps:

Sulfonamide Formation: A primary amine (R-NH₂) is reacted with o-nitrobenzenesulfonyl chloride (NsCl) in the presence of a base. This forms a stable N-nosyl sulfonamide (R-NH-Ns). The hydrogen on the sulfonamide nitrogen is acidic, making it easy to deprotonate.

Alkylation and Deprotection: The sulfonamide is then alkylated with an alkyl halide (R'-X) or, notably, with an alcohol under Mitsunobu conditions. mdpi.org The resulting N,N-disubstituted sulfonamide (R(R')N-Ns) is subsequently deprotected. The nosyl group can be cleaved under mild conditions, typically using a thiol like thiophenol in the presence of a base (e.g., K₂CO₃), to yield the desired secondary amine (R-NH-R') in high purity. mdpi.org

This method is advantageous because the nosyl group activates the amine for alkylation while preventing the formation of tertiary amines. Its application in solid-phase synthesis highlights its robustness and utility in generating chemical libraries of diverse secondary amines. mdpi.org

Table 2: Synthesis of Secondary Amines via the Nosyl Method

| Step | Reagents | Intermediate/Product | Purpose |

| 1. Nosylation | Primary Amine, o-Nitrobenzenesulfonyl Chloride, Base | N-Monosubstituted Sulfonamide | Protection and activation of the primary amine |

| 2. Alkylation | Alkyl Halide or Alcohol (Mitsunobu) | N,N-Disubstituted Sulfonamide | Introduction of the second alkyl group |

| 3. Deprotection | Thiophenol, Base (e.g., K₂CO₃) | Secondary Amine | Cleavage of the nosyl group |

The structural features of the benzenesulfonyl group are exploited in the synthesis of complex, multi-functionalized molecules. While direct "1,2,3-trifunctionalization" is a broad concept, the use of benzenesulfonyl-containing building blocks is a key strategy for creating densely functionalized systems.

A pertinent example is the synthesis of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides. nih.gov These molecules are constructed using a "click-tail" approach, where a sulfamoylbenzamide core is functionalized with a propargyl group. This alkyne "tail" then undergoes a copper-catalyzed azide-alkyne cycloaddition (a "click" reaction) with various phenyl azides. The resulting products are complex molecules that incorporate four distinct components: a phenyl group, a triazole ring, an amide linker, and a functionalized benzenesulfonamide (B165840) moiety. These compounds represent highly elaborate, multi-functionalized systems with precise spatial arrangement of their constituent parts. nih.gov

The o-nitrobenzenesulfonyl group is frequently integrated into synthetic routes targeting heterocyclic frameworks, either as a part of the final structure or as a crucial activating or protecting group that is later removed.

The synthesis of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides is a direct example where a benzenesulfonamide is built into a triazole-containing framework. nih.gov The stability and electronic properties of the sulfonamide group are key to the function of the final molecule.

In other instances, the 1,2,3-triazole ring itself, when attached to another heterocycle like a purine (B94841), can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.org This strategy has been used to synthesize C6-phosphonated purine derivatives, where a triazolyl group at the C6 position of a purine is displaced by a phosphite (B83602) nucleophile. This demonstrates how triazole heterocycles, often synthesized using methods compatible with benzenesulfonyl chemistry, play a role in the further functionalization of other heterocyclic systems. beilstein-journals.org The synthesis of 1,2,3-triazines, another class of nitrogen heterocycles, also involves advanced synthetic methods where benzenesulfonyl groups could be incorporated or used as activating groups in precursor molecules. organic-chemistry.orgnih.gov

Integration into Advanced Chemical Tool Design

The unique reactivity of the o-nitrobenzenesulfonyl group makes Phenyl o-nitrobenzenesulphonate and its derivatives valuable components in the design of sophisticated chemical tools for biological and medicinal chemistry. This section explores its application in the creation of fluorescent probes and as a potential linkage moiety in functional conjugates.

Design Strategies for Fluorescent Probes based on Nucleophilic Aromatic Substitution

The design of fluorescent probes often relies on a mechanism that transitions a fluorophore from a "quenched" or non-fluorescent state to a highly fluorescent state upon interaction with a specific analyte. One effective strategy for achieving this "turn-on" fluorescence is through nucleophilic aromatic substitution (SNAr). In this context, the o-nitrobenzenesulfonyl group serves as an excellent leaving group, attached to a fluorophore to mask its fluorescence.

A key design principle involves attaching the o-nitrobenzenesulfonyl moiety to a hydroxyl group of a fluorophore, such as fluorescein (B123965). The strong electron-withdrawing nature of the nitro group in the ortho position, combined with the sulfonate group, renders the phenyl ring highly susceptible to nucleophilic attack. This effectively "protects" the hydroxyl group of the fluorophore, often quenching its fluorescence through mechanisms like photoinduced electron transfer (PeT).

When the probe encounters a potent nucleophile, such as certain reactive sulfur species (RSS) like hydrogen polysulfides (H₂Sₙ), the nucleophile attacks the carbon atom to which the sulfonate ester is attached. This results in the cleavage of the O-S bond and the release of the free fluorophore, which then exhibits its characteristic fluorescence.

A notable example of this strategy is the development of 3′-O-(2-Nitrobenzenesulfonyl)fluorescein as a fluorescent probe for hydrogen polysulfides. nih.gov In this design, the fluorescein molecule is rendered non-fluorescent by the attachment of the 2-nitrobenzenesulfonyl group. Upon reaction with H₂Sₙ, the sulfonyl group is cleaved, leading to a significant enhancement in fluorescence, allowing for the sensitive and selective detection of this important biological analyte. nih.gov

Table 1: Design Strategy for a Fluorescent Probe Using an o-Nitrobenzenesulfonyl Moiety

| Component | Function | Mechanism of Action |

| Fluorophore (e.g., Fluorescein) | Signaling unit | Emits light upon excitation when deprotected. |

| o-Nitrobenzenesulfonyl Group | Quencher/Leaving Group | Masks the fluorescence of the fluorophore and serves as the recognition site for the analyte. |

| Analyte (e.g., H₂Sₙ) | Trigger | Acts as a nucleophile, attacking the probe and displacing the o-nitrobenzenesulfonyl group. |

This design strategy highlights the utility of the o-nitrobenzenesulfonyl group as a reactive and selective trigger for creating "turn-on" fluorescent probes, a critical tool in chemical biology for visualizing and quantifying specific analytes in complex biological systems.

Linkage Strategies for Functional Conjugates

The formation of stable covalent linkages between different molecular entities is fundamental to the construction of functional conjugates, such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized materials. The reactivity of the o-nitrobenzenesulfonyl group, particularly in the form of o-nitrobenzenesulfonyl chloride, with nucleophiles like amines and thiols suggests its potential utility in linkage strategies.

A primary approach for creating such conjugates involves the reaction of an o-nitrobenzenesulfonyl chloride with a nucleophilic functional group (e.g., a primary amine) on a biomolecule or another functional moiety. This reaction results in the formation of a stable sulfonamide bond. The general scheme for this linkage is as follows:

R-SO₂Cl + R'-NH₂ → R-SO₂-NH-R'

In this reaction, 'R' would be the o-nitrophenyl group, and 'R'-NH₂' would be the molecule to be conjugated. The resulting sulfonamide linkage is generally stable under a wide range of physiological conditions.

While the o-nitrobenzenesulfonyl group is well-established as a protecting group for amines in organic synthesis, its application as a stable, permanent linker in functional bioconjugates is less commonly documented in readily available literature. The primary focus in many studies is often on the subsequent cleavage of the nitrobenzenesulfonyl group to deprotect the amine.

However, the inherent stability of the sulfonamide bond makes this a theoretically viable strategy for creating robust conjugates. For a functional conjugate where the o-nitrobenzenesulphonate moiety remains as part of the linker, the design would involve synthesizing a heterobifunctional linker containing the o-nitrobenzenesulfonyl chloride at one end and another reactive group at the other. This would allow for the sequential or one-pot conjugation of two different molecules.

Table 2: Potential Linkage Strategy via Sulfonamide Bond Formation

| Reactant 1 | Reactant 2 | Resulting Linkage | Key Features |

| Molecule with o-nitrobenzenesulfonyl chloride | Molecule with a primary amine | o-nitrobenzenesulfonamide | High stability; formed via nucleophilic substitution. |

| Molecule with o-nitrobenzenesulfonyl chloride | Molecule with a thiol | o-nitrobenzenethiosulfonate | Potentially susceptible to cleavage by other thiols. |

The practical application of this compound as a core component of a stable linker in widely used functional conjugates requires further investigation and dedicated synthetic development. The existing research landscape primarily leverages the high reactivity of the corresponding sulfonyl chloride for transient protection or for inducing a chemical transformation, rather than for forming a permanent bridge in a functional conjugate.

Computational and Theoretical Investigations of Phenyl O Nitrobenzenesulphonate Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the behavior of Phenyl o-nitrobenzenesulphonate at a molecular level. These calculations can elucidate the distribution of electrons within the molecule, predict its reactivity, and map out the energetic landscape of its chemical transformations.

Density Functional Theory (DFT) has become a important tool for investigating the mechanisms of chemical reactions involving aromatic compounds. For systems analogous to this compound, such as nitrobenzene, DFT calculations at levels like ωB97X-D/cc-pVTZ have been employed to study reaction profiles. rsc.org These studies can differentiate between various mechanistic pathways, such as direct substitution versus addition-elimination, and can be performed in both gas phase and with implicit solvent models to simulate different reaction conditions. rsc.org

The substituent effect of groups like the nitro group (NO2) on the electronic system of a benzene (B151609) ring has been a subject of detailed quantum chemical investigation using DFT. rsc.org These studies help in understanding how the nitro group influences the charge distribution on the aromatic ring, which is crucial for predicting the regioselectivity of electrophilic aromatic substitution reactions. For instance, in nitrobenzene, DFT calculations have shown that the nitro group leads to a significant depletion of π charge at the ortho and para positions, explaining its meta-directing nature in such reactions. rsc.org

The application of DFT extends to the analysis of various molecular properties that provide mechanistic insights. For example, conceptual DFT reactivity indices, aromaticity indices, and bond indices are used to rationalize the preferred regioselectivity in reactions like bromination. rsc.org Furthermore, DFT can be used to model the structures of reactants, intermediates, and products, providing a comprehensive picture of the reaction pathway.

Molecular orbital (MO) theory provides a framework for understanding the reactivity of molecules based on the energies and distributions of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are key indicators of a molecule's chemical reactivity and kinetic stability. nih.govnih.govajchem-a.com

For substituted benzenes, including those with nitro groups, quantitative Kohn-Sham molecular orbital theory can be used to analyze the substituent effects on the electronic system of the benzene ring. rsc.org In the case of nitrobenzene, it has been observed that there are two nearly degenerate π orbitals with similar contributions from the unsubstituted carbon atoms, which makes it more complex to predict the regioselectivity of electrophilic substitution based on MO theory alone. rsc.org

The HOMO-LUMO energy gap is a particularly important parameter. A smaller gap generally suggests higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.govnih.govajchem-a.com Computational studies on various organic molecules have consistently used the HOMO-LUMO gap, calculated using DFT methods like B3LYP with basis sets such as 6-311++G(d,p), to predict their reactivity. ajchem-a.comresearchgate.net The distribution of the HOMO and LUMO across the molecule can also identify the likely sites for electrophilic and nucleophilic attack. ajchem-a.com

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Related Compounds

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1-(3-nitro-phenyl)-5-phenyl-penta-2,4-dien-1-one | DFT/B3LYP/6-311++G(d,p) | - | - | - |

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | DFT/B3LYP/6-311++G(d,p) | -6.5743 | -2.0928 | 4.4815 ajchem-a.com |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | DFT | -0.26751 | -0.18094 | 0.08657 nih.gov |

| Quercetin on Single Layer Graphene | DFT/6-311G | -3.7552 | 2.5897 | 6.3449 chalcogen.ro |

A crucial aspect of understanding reaction mechanisms is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. DFT calculations are extensively used to locate and optimize the geometries of transition state structures. By calculating the vibrational frequencies of the optimized structure, a true transition state can be confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

For reactions involving substituted aromatic compounds, such as the C(sp2)-H activation in 1-Phenyl-4-vinyl-1H-1,2,3-triazole derivatives, DFT methods like CAM-B3LYP with the Def2-SVP basis set have been used to model the transition states. researchgate.net These calculations can determine the activation energy of a reaction, which is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.

Computational studies can also elucidate the nature of the rate-determining step in a multi-step reaction. For example, in the electrophilic bromination of nitrobenzene, the nature of the rate-determining step was found to be a key factor in explaining the observed regioselectivity. rsc.org Furthermore, computational modeling can provide insights into the role of catalysts in lowering activation barriers. For instance, in palladium-catalyzed reactions, the coordination of the catalyst to the substrate can be modeled to understand how it facilitates the reaction. researchgate.net

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of a molecule, including the relative orientations of its different parts, plays a significant role in its physical and chemical properties. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

The conformation of a molecule like this compound is determined by the torsion angles around its rotatable bonds. DFT studies, for example on phenyl benzoate (B1203000) which shares a similar phenyl ester linkage, have been used to explore the complete conformational space by systematically varying the relevant torsion angles. nih.gov Such studies, often using the B3LYP functional with a basis set like 6-31+G*, can reveal the most stable conformations and the energy penalties associated with deviations from these low-energy structures. nih.gov

In phenyl benzoate, it was found that the rotation around the C(=O)-O bond is not necessarily more restricted than the rotation around the C(=O)-C bond, a finding that challenges some common assumptions. nih.gov The optimized molecular geometry, including bond lengths and bond angles, can be compared with experimental data where available, to validate the computational method. For many organic molecules, DFT calculations have been shown to provide good agreement with experimental structural data. ajchem-a.com

Intramolecular interactions, such as hydrogen bonds or steric clashes, can have a significant impact on the preferred conformation. For instance, in substituted phenyl compounds, the interactions between the substituent and the adjacent atoms of the phenyl ring can influence the planarity of the molecule and the orientation of the substituent group.

Computational Approaches in Molecular Design and Optimization

The insights gained from computational and theoretical investigations can be leveraged for the rational design and optimization of molecules with desired properties. By understanding the structure-property relationships, it is possible to computationally screen and modify molecular structures to enhance their performance for specific applications.

For example, in the context of materials science, understanding the intermolecular interactions of aromatic molecules is crucial. DFT studies on the interactions of aromatic dimers and their adsorption on surfaces like graphene have provided insights into how substituents can be used in crystal engineering and the design of novel materials. nih.gov These studies show that the nature of the substituent can influence the preferred orientation of the molecules, such as T-shaped or face-to-face arrangements, which in turn affects the bulk properties of the material. nih.gov

In the field of medicinal chemistry, computational methods are used to design molecules that can act as effective drugs. For instance, by calculating properties like the HOMO-LUMO gap and the molecular electrostatic potential (MEP), it is possible to predict the chemical reactivity and the sites of interaction of a molecule with a biological target. nih.govmdpi.com This information can then be used to modify the molecular structure to improve its binding affinity and efficacy. Molecular docking simulations, which predict the preferred binding orientation of a molecule to a target protein, are another powerful tool in drug design that relies on computationally derived molecular structures and properties. nih.gov

Structure-Reactivity Relationship Studies via Computational Methods

Computational chemistry offers a suite of tools to dissect the intricate relationship between the three-dimensional arrangement of atoms in a molecule and its chemical behavior. For a compound like this compound, these methods can elucidate the influence of the nitro group's position on the benzene ring relative to the sulfonate ester, and how this, in turn, affects the reactivity of the entire molecule.

Key Computational Approaches:

Density Functional Theory (DFT): This is a workhorse of modern computational chemistry, used to predict molecular geometries, electronic structures, and reaction pathways. For this compound, DFT calculations could map the electron density distribution, identifying electron-rich and electron-deficient regions, which are crucial for predicting sites of nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP) Analysis: MEP maps visualize the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy and shape of the HOMO indicate the ability of a molecule to donate electrons, while the LUMO represents its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, such as charge transfer and hyperconjugation, which can significantly influence reactivity.

Hypothetical Research Findings for this compound:

Based on studies of similar molecules, computational investigations on this compound would likely reveal the following:

The strong electron-withdrawing nature of the o-nitro group would significantly influence the electronic properties of the entire molecule. This effect would be transmitted through the benzene ring to the sulfonate group.

Table 1: Hypothetical Calculated Electronic Properties of this compound and Related Isomers

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| This compound | -7.8 | -3.2 | 4.6 | 5.1 |

| Phenyl m-nitrobenzenesulphonate | -7.9 | -3.1 | 4.8 | 4.5 |

| Phenyl p-nitrobenzenesulphonate | -8.0 | -3.0 | 5.0 | 3.9 |

| Phenyl benzenesulphonate | -7.5 | -2.5 | 5.0 | 3.5 |

This data is hypothetical and for illustrative purposes only.

The data in the hypothetical table suggests that the position of the nitro group influences the electronic properties. The ortho isomer is predicted to have the highest HOMO energy, suggesting it might be the most reactive among the nitro-substituted isomers in reactions involving electron donation. The decreasing dipole moment from ortho to para reflects the changing vector sum of the individual bond dipoles.

Structure-Reactivity Insights:

Computational studies on related nitroaromatic sulfonates often highlight the role of the nitro group in activating the aromatic ring for nucleophilic aromatic substitution. In the case of this compound, the proximity of the nitro group to the sulfonate linkage could lead to specific intramolecular interactions that modulate its reactivity.

Table 2: Hypothetical Torsional Angle Analysis for this compound

| Torsional Angle | Calculated Value (Degrees) | Energy Barrier to Rotation (kcal/mol) |

| C-S-O-C | 75 | 3.5 |

| O-S-C-C(nitro) | 15 | 2.8 |

This data is hypothetical and for illustrative purposes only.

These hypothetical values would indicate the most stable conformation of the molecule and the energy required to deviate from it, which has direct implications for its reactivity in different chemical environments.

Supramolecular Chemistry and Materials Science Applications of Aryl Nitrobenzenesulfonates

Crystal Engineering and Solid-State Architecture of Phenyl o-nitrobenzenesulphonate Derivatives

The deliberate design and construction of crystalline solids, known as crystal engineering, relies on a deep understanding of intermolecular interactions to control the assembly of molecules into desired architectures. ub.edu In the realm of this compound derivatives, the interplay of various non-covalent forces dictates the solid-state packing, leading to complex and fascinating supramolecular structures.

Analysis of Non-Covalent Interactions (C-H⋯O, S=O⋯N) in Crystal Packing

The crystal packing of this compound and its derivatives is significantly influenced by a network of non-covalent interactions. researchgate.netunam.mx Among the most prominent are C-H⋯O and S=O⋯N interactions.

A Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions in a crystal, often reveals the prevalence of H···O/O···H contacts, further underscoring the importance of C-H⋯O hydrogen bonds in the crystal packing of related nitrobenzenesulfonate compounds. researchgate.net

Role of π–π Stacking Interactions in Supramolecular Aggregation

Aromatic π–π stacking interactions are another key factor governing the supramolecular aggregation of this compound derivatives. researchgate.netresearchgate.net These interactions occur between the electron-rich π systems of the aromatic rings and contribute significantly to the cohesion and stability of the crystal structure. nih.gov

Formation of Centrosymmetric Dimers, Columns, and Layered Structures

The synergistic interplay of C-H⋯O, S=O⋯N, and π–π stacking interactions culminates in the formation of well-defined supramolecular architectures, including centrosymmetric dimers, columns, and layered structures. nih.gov

The initial formation of centrosymmetric dimers is often driven by π–π stacking interactions between the phenyl rings of adjacent molecules. nih.gov These dimers then serve as building blocks for larger assemblies. The S=O⋯N interactions subsequently link these dimers into extended columns. nih.gov Finally, weaker C-H⋯O hydrogen bonds connect these columns, resulting in the formation of layered sheets. nih.govnih.gov This hierarchical assembly process, from dimers to columns to layers, is a hallmark of the crystal engineering of this compound derivatives and demonstrates how a combination of directed, non-covalent interactions can be utilized to construct complex and ordered solid-state structures. nih.gov

Self-Assembly Processes Driven by Intermolecular Interactions

The spontaneous organization of molecules into ordered structures, known as self-assembly, is a fundamental process in supramolecular chemistry. nih.govnih.gov In the context of aryl nitrobenzenesulfonates, this process is primarily driven by a combination of the non-covalent interactions discussed previously, including hydrogen bonding and π–π stacking. researchgate.netrsc.org

The formation of supramolecular aggregates from individual this compound molecules is a hierarchical process. The strength and directionality of interactions like C-H⋯O and S=O⋯N, coupled with the broader influence of π–π stacking, guide the molecules to assemble into thermodynamically stable, ordered arrangements. nih.govmdpi.com This intricate balance of forces allows for the predictable formation of complex architectures, showcasing the power of molecular recognition and self-assembly in creating functional materials from the bottom up.

Applications in Advanced Materials

The unique structural and electronic properties arising from the supramolecular assembly of aryl nitrobenzenesulfonates make them promising candidates for applications in advanced materials.

Utilization in the Development of Nonlinear Optical Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property that is crucial for technologies such as frequency conversion and optical switching. samaterials.comnih.gov The development of effective NLO materials often relies on the creation of non-centrosymmetric crystal structures, as these arrangements can lead to a non-zero second-order hyperpolarizability.

Influence of Anion Structure on Crystal Packing and Chromophore Orientation in Materials

The aromatic rings attached to the sulfonate group in 3,5-di-methyl-phenyl 2-nitro-benzene-sulfonate adopt a gauche conformation relative to the ester S-O bond. This is quantified by the C-S-O-C torsion angle of 84.68(11)°. This specific orientation is a direct consequence of the electronic and steric demands of the sulfonate and aromatic moieties, influencing the subsequent intermolecular interactions.

Several key supramolecular interactions govern the crystal packing of this molecule. Centrosymmetric dimers are formed through π-π stacking interactions between the 3,5-dimethylphenyl groups, with a centroid-centroid distance of 3.709 Å. These dimers are then organized into columns that extend along the direction, a process driven by an intermolecular S=O⋯N interaction between the sulfonyl and nitro groups. The distance of this O⋯N interaction is a mere 2.9840(18) Å, indicating a strong, directional force that is critical in the assembly of the crystal lattice.

Further stabilization of the crystal structure is achieved through C-H⋯O interactions, which assemble the columns into layers along the (111) plane. This hierarchical assembly, from dimers to columns to layers, underscores the intricate interplay of various weak interactions in defining the final solid-state structure. The nitro group, a key chromophore, is thus precisely positioned within the crystal lattice as a direct result of these guiding intermolecular forces.

Below is an interactive data table summarizing the key crystallographic and interaction data for 3,5-di-methyl-phenyl 2-nitro-benzene-sulfonate.

| Parameter | Value |

| Torsion Angle | |

| C-S-O-C | 84.68(11)° |

| Intermolecular Interactions | |

| π-π Stacking Distance (centroid-centroid) | 3.709 Å |

| S=O⋯N Interaction Distance | 2.9840(18) Å |

Future Research Directions and Emerging Paradigms for Phenyl O Nitrobenzenesulphonate

Development of Novel and Green Synthetic Pathways for o-Nitrobenzenesulfonate Esters

The traditional synthesis of aryl sulfonate esters often involves the reaction of a sulfonyl chloride with an alcohol or phenol (B47542), a method that can be limited by harsh conditions and the generation of stoichiometric byproducts. fujifilm.com Consequently, a major thrust of current research is the development of novel and greener synthetic pathways to access o-nitrobenzenesulfonate esters.

One promising and environmentally friendly approach is the use of air as a green oxidant in the synthesis of aryl sulfonic acids from halides and thiourea (B124793) dioxide, a stable and eco-friendly sulfur dioxide surrogate. nih.gov This method has been successfully applied to the late-stage sulfonation of complex molecules, suggesting its potential for the synthesis of o-nitrobenzenesulfonic acid, the precursor to its esters. nih.gov Furthermore, visible-light-induced methods are emerging as powerful tools for organic synthesis. A recent study demonstrated the synthesis of aryl sulfonic esters from arylazo sulfones and alcohols using a copper catalyst under visible light, offering a mild and efficient alternative to traditional methods. orgsyn.org

Catalytic methods are also at the forefront of green synthesis. Copper-catalyzed synthesis of functionalized aryl sulfonamides from sodium sulfinates has been achieved in green solvents like γ-valerolactone. ontosight.ai The extension of such catalytic systems to the synthesis of sulfonate esters is a key area of investigation. Moreover, electrochemical methods present a transition-metal-free strategy for the construction of sulfonate esters, using potassium metabisulfite (B1197395) as a sulfur dioxide source. researchgate.net The development of these methods for the specific synthesis of phenyl o-nitrobenzenesulphonate would represent a significant step towards more sustainable chemical manufacturing.

Table 1: Emerging Green Synthetic Strategies for Aryl Sulfonates

| Synthetic Strategy | Key Features | Potential for this compound |

| Air-Oxidized Sulfonation | Uses air as the oxidant and thiourea dioxide as a sulfur dioxide surrogate. | Applicable to the synthesis of the o-nitrobenzenesulfonic acid precursor. |

| Visible-Light-Induced Synthesis | Employs a copper catalyst and visible light to promote the reaction of arylazo sulfones with alcohols. | Offers a mild and efficient route to the target ester. |

| Copper-Catalyzed Sulfonylation | Utilizes copper salts to catalyze the reaction of sodium sulfinates in green solvents. | A promising catalytic approach for ester formation. |

| Electrochemical Synthesis | A transition-metal-free method using potassium metabisulfite as a sulfur dioxide source. | A sustainable and atom-economical pathway to sulfonate esters. |

Exploration of Undiscovered Reactivity Modes and Catalytic Cycles

The reactivity of this compound is largely dictated by the electrophilic nature of the sulfonate group and the electronic influence of the ortho-nitro substituent. While its use as an electrophile in substitution reactions is well-established, future research is focused on uncovering novel reactivity modes and designing new catalytic cycles.

The o-nitrobenzenesulfonyl (nosyl) group is recognized as a valuable protecting group for amines in organic synthesis. nih.gov Its electron-withdrawing nature facilitates cleavage under mild conditions, a property that can be exploited in the design of new catalytic cycles where the nosyl group acts as a temporary activating group. nih.govresearchgate.net For instance, the development of catalysts that can mediate the transfer of the o-nitrobenzenesulfonyl group to a substrate, followed by an in-situ transformation and subsequent catalytic removal of the group, would open up new avenues in synthetic chemistry.

Furthermore, the potential for o-nitrobenzenesulfonates to participate in radical reactions is an area ripe for exploration. The development of photocatalytic systems that can initiate novel transformations of this compound through radical intermediates could lead to the discovery of unprecedented bond-forming reactions. The design of catalytic cycles that exploit the unique electronic properties of the o-nitrobenzenesulfonyl moiety will be a key driver of innovation in this field.

Computational Design of Functionalized this compound Analogues for Targeted Chemical Transformations

Computational chemistry is becoming an indispensable tool for the rational design of molecules with tailored properties. In the context of this compound, computational methods can be employed to design analogues with enhanced reactivity, selectivity, or specific functionalities for targeted chemical transformations.

Density functional theory (DFT) calculations can be used to probe the electronic structure of substituted o-nitrobenzenesulfonates, providing insights into how different functional groups on the phenyl ring or the benzene (B151609) sulfonate moiety influence the reactivity of the molecule. nih.gov This knowledge can guide the synthesis of new analogues with optimized properties. For example, computational screening of a virtual library of functionalized this compound analogues could identify candidates with enhanced electrophilicity for use as potent acylating agents or with specific steric and electronic properties for selective recognition by a catalyst.

Moreover, computational studies can aid in the design of analogues for specific applications, such as in materials science or chemical biology. For instance, by modeling the interactions of different o-nitrobenzenesulfonate analogues with a target protein, it may be possible to design highly selective enzyme inhibitors. nih.gov The synergy between computational design and experimental validation will be crucial for unlocking the full potential of this class of compounds.

Integration of o-Nitrobenzenesulfonate Motifs into Adaptive and Constitutional Dynamic Chemical Systems

Constitutional dynamic chemistry (CDC) is a rapidly developing field that deals with chemical systems capable of adapting their constitution in response to external stimuli. rsc.org The integration of o-nitrobenzenesulfonate motifs into such systems is an exciting and largely unexplored research direction. The reversible nature of certain reactions involving sulfonate esters could potentially be harnessed to create dynamic covalent bonds.

While the dynamic covalent chemistry of esters and other functional groups is well-established, the use of sulfonate esters in this context is less common. researchgate.net However, the development of conditions that allow for the reversible formation and cleavage of the sulfonate ester bond could enable the construction of adaptive materials and self-healing polymers incorporating the o-nitrobenzenesulfonate motif. For example, a system could be designed where the equilibrium between a phenol and this compound can be shifted by an external trigger, leading to a change in the material's properties.

The unique electronic properties of the o-nitrobenzenesulfonate group could also be used to modulate the behavior of dynamic systems. For example, the nitro group could act as a recognition site for a specific stimulus, triggering a constitutional change in the system. The exploration of o-nitrobenzenesulfonate-containing molecules in the context of dynamic combinatorial libraries and self-replicating systems represents a frontier in the field.

Potential in the Development of Advanced Chemical Biology Tools Focusing on Reaction Mechanisms

The development of chemical probes to study biological processes is a cornerstone of chemical biology. The o-nitrobenzenesulfonyl group possesses several features that make it an attractive scaffold for the design of advanced chemical biology tools, particularly for elucidating enzyme reaction mechanisms.

The electrophilicity of the sulfonate ester can be tuned by modifying the substitution pattern on the aromatic rings, allowing for the design of probes with specific reactivity towards nucleophilic residues in an enzyme's active site. The o-nitro group provides a spectroscopic handle for monitoring the probe's interaction with its target and can also influence its reactivity and binding affinity.

One potential application is the design of activity-based probes (ABPs) targeting enzymes that utilize a nucleophilic catalytic mechanism. An o-nitrobenzenesulfonate-based ABP could covalently modify the active site of such an enzyme, allowing for its detection and characterization. Furthermore, the cleavage of the o-nitrobenzenesulfonyl group under specific conditions could be exploited to design probes that release a cargo, such as a fluorescent reporter or a drug, upon reacting with their target. The development of such tools would provide valuable insights into enzyme function and could have applications in drug discovery and diagnostics. While sulfur-based probes have been used to study enzyme mechanisms, the specific potential of this compound in this area remains to be fully explored. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.